Cas no 1427325-83-4 (JWH-250 5-Hydroxypentyl)

JWH-250 5-Hydroxypentyl 化学的及び物理的性質
名前と識別子
-
- JWH-250 N-(5-Hydroxypentyl) metabolite
- JWH-250 5-Hydroxypentyl
- 1-[1-(5-Hydroxypentyl)-1H-indol-3-yl]-2-(2-methoxyphenyl)ethanone
- JWH 250 N-(5-hydroxypentyl) metabolite
- JWH-250 5-Hydroxypentyl metabolite solution
- NS00097840
- 1427325-83-4
- 1-[1-(5-Hydroxypentyl)-1H-indol-3-yl]-2-(2-methoxyphenyl)-ethanone
- BEAGHVHOGRTTHK-UHFFFAOYSA-N
- DTXSID201017743
- 1-[1-(5-HYDROXYPENTYL)INDOL-3-YL]-2-(2-METHOXYPHENYL)ETHANONE
- CHC32583
- JWH-2505-Hydroxypentyl
-
- インチ: InChI=1S/C22H25NO3/c1-26-22-12-6-3-9-17(22)15-21(25)19-16-23(13-7-2-8-14-24)20-11-5-4-10-18(19)20/h3-6,9-12,16,24H,2,7-8,13-15H2,1H3
- InChIKey: BEAGHVHOGRTTHK-UHFFFAOYSA-N
- ほほえんだ: COC1=CC=CC=C1CC(=O)C2=CN(CCCCCO)C3=CC=CC=C23
計算された属性
- せいみつぶんしりょう: 351.18344366g/mol
- どういたいしつりょう: 351.18344366g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 26
- 回転可能化学結合数: 9
- 複雑さ: 441
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 51.5Ų
- 疎水性パラメータ計算基準値(XlogP): 3.6
じっけんとくせい
- フラッシュポイント: 華氏温度:48.2°f
摂氏度:9°c - 濃度: 100 μg/mL in methanol
JWH-250 5-Hydroxypentyl セキュリティ情報
-
記号:
- シグナルワード:Danger
- 危害声明: H225-H301 + H311 + H331-H370
- 警告文: P210-P260-P280-P301+P310-P311
- 危険物輸送番号:UN1230 - class 3 - PG 2 - Methanol, solution
- WGKドイツ:1
- 危険カテゴリコード: 11-23/24/25-39/23/24/25
- セキュリティの説明: 7-16-36/37-45
-
危険物標識:
- ちょぞうじょうけん:−20°C
JWH-250 5-Hydroxypentyl 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci67360-1mg |
JWH 250 N-(5-hydroxypentyl) metabolite |
1427325-83-4 | 98% | 1mg |
¥1340.00 | 2022-04-26 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | J910983-1mg |
JWH 250 N-(5-hydroxypentyl) metabolite |
1427325-83-4 | 98% | 1mg |
¥2,018.70 | 2022-01-13 | |
TRC | J211520-25mg |
JWH-250 5-Hydroxypentyl |
1427325-83-4 | 25mg |
165.00 | 2021-08-04 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci67360-5mg |
JWH 250 N-(5-hydroxypentyl) metabolite |
1427325-83-4 | 98% | 5mg |
¥3061.00 | 2022-04-26 | |
TRC | J211520-250mg |
JWH-250 5-Hydroxypentyl |
1427325-83-4 | 250mg |
1320.00 | 2021-08-04 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci67360-10mg |
JWH 250 N-(5-hydroxypentyl) metabolite |
1427325-83-4 | 98% | 10mg |
¥4762.00 | 2022-04-26 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | S-045-1ML |
JWH-250 5-Hydroxypentyl metabolite solution |
1427325-83-4 | 100 μg/mL in methanol, ampule of 1 mL, certified reference material, Cerilliant | 1ML |
2962 | 2021-05-13 |
JWH-250 5-Hydroxypentyl 関連文献
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Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
-
M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
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3. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
JWH-250 5-Hydroxypentylに関する追加情報
Comprehensive Overview of JWH-250 5-Hydroxypentyl (CAS No. 1427325-83-4)
JWH-250 5-Hydroxypentyl, with the CAS number 1427325-83-4, is a synthetic cannabinoid that has garnered significant attention in the field of medicinal chemistry and pharmacology. This compound is part of a broader class of substances known as JWH compounds, named after the initials of John W. Huffman, the chemist who first synthesized many of these compounds. The primary focus of research on JWH-250 5-Hydroxypentyl has been its potential therapeutic applications and its interactions with the endocannabinoid system.
The chemical structure of JWH-250 5-Hydroxypentyl is characterized by a phenylacetylindole backbone, which is a common feature among many synthetic cannabinoids. The presence of the 5-hydroxypentyl substituent imparts unique pharmacological properties to this compound, making it distinct from other members of the JWH series. Recent studies have highlighted the importance of understanding the structure-activity relationships (SAR) of these compounds to optimize their therapeutic potential while minimizing adverse effects.
In terms of pharmacology, JWH-250 5-Hydroxypentyl is known to act as a full agonist at both CB1 and CB2 receptors, which are key components of the endocannabinoid system. The activation of these receptors can lead to a variety of physiological effects, including pain relief, anti-inflammatory responses, and modulation of mood and behavior. However, the high affinity and potency of synthetic cannabinoids like JWH-250 5-Hydroxypentyl also raise concerns about potential side effects and safety issues.
Recent research has explored the therapeutic potential of JWH-250 5-Hydroxypentyl in various medical conditions. For instance, studies have shown that synthetic cannabinoids can be effective in managing chronic pain, particularly in cases where traditional analgesics are ineffective or have significant side effects. Additionally, there is growing interest in the use of these compounds for treating neurological disorders such as multiple sclerosis and epilepsy.
The safety profile of JWH-250 5-Hydroxypentyl is an important consideration for its potential clinical applications. Preclinical studies have indicated that while this compound exhibits potent cannabinoid receptor activity, it may also cause adverse effects such as anxiety, paranoia, and cognitive impairment at high doses. Therefore, careful dose titration and monitoring are essential to ensure patient safety.
In the context of drug development, the synthesis and purification processes for JWH-250 5-Hydroxypentyl are well-documented in the literature. These processes involve multi-step organic reactions and chromatographic techniques to achieve high purity levels. The ability to produce this compound efficiently and at scale is crucial for advancing its clinical evaluation and eventual commercialization.
Clinical trials involving synthetic cannabinoids are ongoing to assess their efficacy and safety in various medical conditions. These trials are designed to provide robust data that can inform regulatory decisions and guide clinical practice. The results from these trials will be instrumental in determining the future role of compounds like JWH-250 5-Hydroxypentyl in healthcare.
In conclusion, JWH-250 5-Hydroxypentyl (CAS No. 1427325-83-4) represents a promising candidate for further research and development in the field of medicinal chemistry. Its unique chemical structure and pharmacological properties make it an intriguing subject for scientists and clinicians alike. As our understanding of the endocannabinoid system continues to evolve, compounds like JWH-250 5-Hydroxypentyl may play a significant role in advancing therapeutic options for a range of medical conditions.
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